6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
The compound is a complex organic molecule that likely contains a quinoxaline core, which is a type of heterocyclic compound . It also has a trifluoromethyl group attached to a phenyl ring, which is a common motif in medicinal chemistry due to its ability to modulate the biological activity of a molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the formation of the quinoxaline core and the attachment of various functional groups .Molecular Structure Analysis
The molecular structure of this compound likely involves a quinoxaline core with a trifluoromethyl-substituted phenyl ring attached. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Inhibition of Dihydroorotate Dehydrogenase
This compound has been investigated for its inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for the de novo synthesis of pyrimidine nucleotides. These nucleotides are essential for various cellular processes, including DNA synthesis and repair. Inhibition of this enzyme has implications in the treatment of diseases where cell proliferation needs to be controlled, such as in certain types of cancer and autoimmune diseases (Knecht & Löffler, 1998).
Synthesis and Pharmacological Evaluation
A series of quinoline and quinoxaline derivatives, including compounds structurally related to 4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide, have been synthesized and evaluated for their pharmacological properties. These compounds have shown a range of biological activities, including anti-inflammatory, analgesic, and sedative properties. Such research opens the door to the development of new therapeutic agents based on the quinoline and quinoxaline scaffolds (Bala et al., 1986).
Antitumor and Anticancer Activities
Compounds with structural similarities to 4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide have been synthesized and shown to possess potential antitumor and anticancer activities. These activities are attributed to various mechanisms, including DNA intercalation, inhibition of key enzymes involved in cancer cell proliferation, and induction of apoptosis. Such findings highlight the potential of these compounds in the development of new anticancer therapies (Ravichandiran et al., 2019).
Polymer Synthesis and Material Science
Quinoxaline derivatives have been utilized in the synthesis of novel polymers with potential applications in material science. These polymers exhibit unique properties such as high thermal stability, electrical insulation, and solubility in common solvents, making them suitable for use in electronic and photonic devices. The structural features of quinoxaline derivatives contribute to the desirable properties of these polymers (Yang et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-chloro-4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOOIMYBYSBOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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